Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate
CAS No.:
Cat. No.: VC15870834
Molecular Formula: C6H9NO3S
Molecular Weight: 175.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9NO3S |
|---|---|
| Molecular Weight | 175.21 g/mol |
| IUPAC Name | methyl 2-methylsulfanyl-4,5-dihydro-1,3-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C6H9NO3S/c1-9-5(8)4-3-10-6(7-4)11-2/h4H,3H2,1-2H3 |
| Standard InChI Key | HAUAQVQKMPWIKQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1COC(=N1)SC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a 4,5-dihydrooxazole ring system, a five-membered heterocycle containing one oxygen and one nitrogen atom. Key structural features include:
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Methylthio group at position 2, contributing to nucleophilic substitution reactivity.
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Methyl ester at position 4, providing a handle for further hydrolysis or transesterification.
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Partial saturation at the 4,5-positions, which reduces aromaticity compared to fully conjugated oxazoles .
The molecular formula is C₆H₉NO₃S, with a molecular weight of 175.21 g/mol. Computational analyses predict a polar surface area (PSA) of approximately 73.19 Ų and a LogP value near 0.88, suggesting moderate hydrophilicity suitable for solution-phase reactions .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉NO₃S |
| Molecular Weight | 175.21 g/mol |
| Polar Surface Area (PSA) | 73.19 Ų |
| LogP (Octanol-Water) | 0.88 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Spectroscopic Characterization
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¹H NMR: Key signals include a singlet for the methylthio group (δ ~2.65 ppm) and a triplet for the ester methyl group (δ ~3.79 ppm). Protons on the dihydrooxazole ring appear as multiplets between δ 4.0–5.0 ppm .
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¹³C NMR: The thiomethyl carbon resonates at δ ~15.6 ppm, while the ester carbonyl appears near δ 170 ppm .
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MS: The molecular ion [M+H]⁺ is observed at m/z 176.04, with fragmentation patterns dominated by loss of COOMe (44 Da) and SCH₃ (47 Da) .
Synthetic Methodologies
Direct Synthesis Routes
The compound is typically prepared through cyclocondensation reactions. A representative protocol involves:
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Reacting methyl glycinate with carbon disulfide to form a thioamide intermediate.
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Alkylation with methyl iodide to introduce the thiomethyl group.
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Cyclization using a dehydrating agent (e.g., PCl₃) to form the dihydrooxazole ring.
Critical parameters include:
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Temperature: Reactions proceed optimally at 50–60°C.
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Solvent: Polar aprotic solvents like DMF or THF enhance yield .
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Base: Triethylamine or NaH facilitates deprotonation steps .
Table 2: Optimized Reaction Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | CS₂, Et₃N | RT, 24h | 85% |
| 2 | CH₃I, DMF | 50°C, 1h | 92% |
| 3 | PCl₃, CH₂Cl₂ | Reflux, 3h | 78% |
Post-Modification Strategies
The methyl ester group serves as a site for further functionalization:
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Hydrolysis: Treatment with LiOH/H₂O yields the carboxylic acid derivative.
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Aminolysis: Primary amines convert the ester to amides under mild conditions .
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Grignard Addition: The thiomethyl group participates in nucleophilic attacks, enabling C-S bond functionalization .
Reactivity and Applications
Multicomponent Reactions (MCRs)
This dihydrooxazole derivative acts as a key component in MCRs due to its zwitterionic character:
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With o-Quinone Methides (o-QMs): Forms benzopyran derivatives through [4+2] cycloadditions. For example, reaction with salicylaldehydes and Grignard reagents produces structurally diverse adducts (e.g., compound 25–41 in Table 1 of ref ).
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Water Capture: The oxazolium intermediate undergoes hydrolysis during workup, generating N-(2-hydroxyethyl) residues critical in alkaloid synthesis .
Pharmaceutical Relevance
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Mariline B Synthesis: The compound served as a precursor in the 61% yield synthesis of this phthalimidine natural product via palladium-catalyzed carbonylation .
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YM758 Monophosphate: A scaled-up route (36.5 kg) utilized ring-opening N-alkylation of a chiral amine with this dihydrooxazole, avoiding chromatographic purification .
Future Directions
Catalytic Asymmetric Synthesis
Developing enantioselective routes using chiral auxiliaries or organocatalysts could enable access to optically pure intermediates for CNS drugs.
Computational Modeling
DFT studies of the zwitterionic intermediate’s regioselectivity (e.g., preferential O- vs N-alkylation) would guide reaction optimization .
Green Chemistry Approaches
Replacing DMF with bio-based solvents (e.g., Cyrene™) and minimizing methyl iodide usage through catalytic methylation are critical sustainability goals.
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